N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a cyclopropyl group, a thiophene ring, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with an appropriate halide.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic benefits, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Isoxazole Derivatives: Compounds with isoxazole rings, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs), share structural similarities.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is unique due to its combination of a cyclopropyl group, thiophene ring, and isoxazole ring, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(12-5-7-14-17-12)15(10-3-4-10)8-6-11-2-1-9-18-11/h1-2,5,7,9-10H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYNTGMKWUAOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.